N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride
Description
N-(4,6-Difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a fluorinated benzothiazole derivative with a cyclohexanecarboxamide core and a morpholinoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmacological studies. Its structure features:
Properties
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)cyclohexanecarboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F2N3O2S.ClH/c21-15-12-16(22)18-17(13-15)28-20(23-18)25(7-6-24-8-10-27-11-9-24)19(26)14-4-2-1-3-5-14;/h12-14H,1-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKRWGGIQVRPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CCN2CCOCC2)C3=NC4=C(C=C(C=C4S3)F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClF2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:
Formation of the benzo[d]thiazole core: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a fluorinated benzaldehyde under acidic conditions.
Introduction of the morpholinoethyl side chain: The benzo[d]thiazole intermediate is then reacted with a morpholinoethyl halide in the presence of a base, such as potassium carbonate, to form the desired side chain.
Attachment of the cyclohexanecarboxamide moiety: The final step involves the coupling of the intermediate with cyclohexanecarboxylic acid or its derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the compound’s functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzo[d]thiazole core or the morpholinoethyl side chain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: Signaling pathways, metabolic pathways, or gene expression pathways affected by the compound.
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
Key analogs differ in substituents on the benzothiazole moiety, impacting physical and biological properties:
Key Observations :
Modifications to the Amine Side Chain
The morpholinoethyl group distinguishes the target compound from analogs with alternative amine substituents:
Key Observations :
- Morpholinoethyl’s oxygen atom increases polarity, improving aqueous solubility over dimethylaminoethyl analogs .
Carboxamide Core Modifications
Replacing cyclohexanecarboxamide with benzamide alters steric and electronic properties:
Key Observations :
- The cyclohexane ring in the target compound increases hydrophobicity (higher LogP), favoring membrane permeability .
- Benzamide derivatives (e.g., 3-methoxy) may exhibit faster metabolic clearance due to reduced steric hindrance .
Research Findings and Implications
- Synthetic Routes : Analogous to , the target compound’s synthesis likely involves coupling a benzothiazol-2-ylamine with a cyclohexanecarboxamide intermediate, followed by HCl salt formation .
- Biological Activity : While specific data for the target compound is unavailable, structurally related benzothiazoles show activity in kinase inhibition and antimicrobial assays .
Biological Activity
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A benzo[d]thiazole moiety, which is known for its role in various biological activities.
- A morpholinoethyl group that may enhance solubility and bioavailability.
- A cyclohexanecarboxamide structure that contributes to its pharmacological profile.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The binding affinity and selectivity towards these targets can significantly influence its therapeutic potential.
Anticancer Properties
Research indicates that compounds containing the benzo[d]thiazole moiety often exhibit anticancer properties. The mechanism may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, a study highlighted the effectiveness of similar compounds in reducing cell viability in various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Activity
There is emerging evidence that compounds with similar structural features possess antimicrobial properties. The interaction with bacterial cell membranes or inhibition of essential metabolic pathways could be responsible for their efficacy against various pathogens .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in disease processes. For example, studies on related benzo[d]thiazole derivatives have demonstrated their ability to inhibit enzymes like histone deacetylases (HDACs), which play a crucial role in cancer progression and other diseases .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant activity against various cancer cell lines. For example:
- IC50 Values : Compounds in this class have reported IC50 values ranging from 0.1 to 10 μM against different types of cancer cells, indicating potent anticancer activity .
In Vivo Studies
While in vitro results are promising, in vivo studies are necessary to evaluate the therapeutic potential fully. Preliminary animal studies suggest that the compound may reduce tumor burden; however, further research is required to confirm these findings and understand the pharmacokinetics involved .
Summary of Research Findings
Q & A
Q. What are the key synthetic pathways for preparing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including:
- Isoxazole/cyclohexane ring formation : Cyclization of precursors using solvents like acetonitrile or THF under reflux (180–230°C) .
- Coupling reactions : Introduction of the benzo[d]thiazole moiety via thionyl chloride-mediated amidation or nucleophilic substitution, with morpholinoethylamine as a key reagent .
- Hydrochloride salt formation : Final purification using recrystallization (e.g., methanol/water mixtures) .
Optimization Tips :
- Adjust solvent polarity (e.g., THF for higher yields vs. ethanol for easier purification) .
- Control temperature to minimize side reactions (e.g., <200°C for amide coupling) .
- Use catalysts like triethylamine to accelerate coupling steps .
Table 1 : Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Cyclohexane ring formation | THF, 190–232°C | 60–93% | |
| Benzo[d]thiazole coupling | Thionyl chloride, DCM, 0–25°C | 45–85% | |
| Salt formation | Methanol/HCl, RT | 70–90% |
Q. How is structural confirmation achieved, and what analytical methods are critical?
Key techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify amide bonds, morpholinoethyl group integration, and fluorine substituents (e.g., δ 160–165 ppm for CF₂ in ¹⁹F NMR) .
- Mass Spectrometry (ESI–MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 500–520) and isotopic patterns for Cl/F .
- HPLC Purity Analysis : Methods using C18 columns (90% acetonitrile/water, 0.1% TFA) achieve >95% purity .
Table 2 : Representative Spectroscopic Data
| Technique | Key Peaks/Observations | Reference |
|---|---|---|
| ¹H NMR | δ 3.5–4.0 ppm (morpholino -CH₂), δ 1.2–1.8 ppm (cyclohexane) | |
| IR | 1650–1680 cm⁻¹ (amide C=O), 1150 cm⁻¹ (C-F) | |
| ESI–MS | [M+H]⁺ = 506.2 (calc.), 506.1 (obs.) |
Q. What stability considerations are relevant for storage and experimental use?
- pH Sensitivity : Degrades in strongly acidic/basic conditions (e.g., >10% decomposition at pH <3 or >10 after 24 hours) .
- Light/Temperature : Store at –20°C in amber vials; avoid prolonged exposure to >40°C .
- Solubility : Hydrochloride salt enhances aqueous solubility (e.g., 10–15 mg/mL in PBS) .
Advanced Research Questions
Q. How can conflicting yield data in literature be resolved during scale-up?
Discrepancies often arise from:
- Solvent Purity : Trace water in THF reduces coupling efficiency (use molecular sieves) .
- Reagent Ratios : Excess morpholinoethylamine (1.2–1.5 eq.) improves amidation yields .
- Workup Methods : Replace column chromatography with pH-controlled precipitation to retain hydrochloride salt integrity .
Case Study :
- Ethanol vs. THF in cyclohexane ring formation: THF increases yield by 20% but requires stricter anhydrous conditions .
Q. What in silico strategies predict biological targets or metabolic pathways?
- Molecular Docking : Target enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) based on structural analogs (e.g., nitroheterocyclic inhibitors) .
- ADMET Prediction : Tools like SwissADME estimate logP ≈ 2.5 (moderate lipophilicity) and CYP3A4 metabolism .
- Dynamic Simulations : MD simulations reveal stable binding to kinase ATP pockets (RMSD <2 Å over 100 ns) .
Q. How can reaction mechanisms be probed for morpholinoethyl group incorporation?
- Kinetic Studies : Monitor intermediate formation via LC-MS during coupling (e.g., detect acyl chloride intermediate at m/z 300–320) .
- Isotopic Labeling : Use ¹⁵N-morpholinoethylamine to track incorporation efficiency via NMR .
- DFT Calculations : Model transition states for amidation (e.g., B3LYP/6-31G* level) to identify rate-limiting steps .
Q. What strategies address low bioactivity in initial screening assays?
- Prodrug Design : Introduce ester moieties to enhance membrane permeability (e.g., acetylated cyclohexane) .
- Structural Analog Testing : Replace difluorobenzo[d]thiazole with dichloro or nitro variants to improve target affinity .
- Synergistic Combinations : Pair with P-glycoprotein inhibitors to overcome efflux in cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
